Dactolisib Exhibits Superior Antiproliferative Activity Across a Broad Cancer Cell Line Panel Compared to the Pure mTORC1 Inhibitor Everolimus
In a panel of 21 cancer cell lines of diverse origin and genetic background, the dual PI3K/mTOR inhibitor Dactolisib (NVP-BEZ235) demonstrated superior antiproliferative activity compared to the allosteric mTORC1 inhibitor everolimus [1]. The superiority is attributed to Dactolisib's ability to prevent the feedback activation of Akt that occurs with everolimus-mediated mTORC1 inhibition alone [1].
| Evidence Dimension | Antiproliferative potency across a panel of cancer cell lines |
|---|---|
| Target Compound Data | Superior antiproliferative activity; prevented Akt activation at higher doses |
| Comparator Or Baseline | Everolimus (RAD001): allosteric mTORC1 inhibitor; induced feedback Akt activation |
| Quantified Difference | Dactolisib antiproliferative activity was superior to everolimus in a panel of 21 cancer cell lines; Dactolisib prevented the Akt hyperactivation caused by mTORC1 inhibition |
| Conditions | Panel of 21 cancer cell lines of different origin and PI3K pathway mutation status; breast cancer cell lines (BT474, MCF7) included |
Why This Matters
This direct comparison demonstrates that Dactolisib provides more comprehensive pathway blockade than everolimus, making it the preferred tool compound for studies requiring robust suppression of PI3K/Akt/mTOR signaling without compensatory feedback activation.
- [1] Serra V, Markman B, Scaltriti M, et al. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. Cancer Res. 2008;68(19):8022-8030. View Source
